4-Ethyl-2-methylthiophen-3-amine
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Overview
Description
4-Ethyl-2-methylthiophen-3-amine is a heterocyclic organic compound featuring a thiophene ring substituted with ethyl and methyl groups at positions 4 and 2, respectively, and an amine group at position 3. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Ethyl-2-methylthiophen-3-amine, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes such as the Gewald and Paal–Knorr reactions. These methods are favored for their efficiency and ability to produce high yields of the desired compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methylthiophen-3-amine can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ions (NO2+) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-Ethyl-2-methylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals with anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylthiophen-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can modulate enzyme activity, inhibit microbial growth, and interfere with cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 4-Ethyl-2-methylthiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 4 and 2, respectively, and the amine group at position 3, make it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
87675-31-8 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
4-ethyl-2-methylthiophen-3-amine |
InChI |
InChI=1S/C7H11NS/c1-3-6-4-9-5(2)7(6)8/h4H,3,8H2,1-2H3 |
InChI Key |
LJWIKOMTNBCITD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1N)C |
Origin of Product |
United States |
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